molecular formula C8H6BrF3O B12962100 1-(3-Bromo-2,5,6-trifluorophenyl)ethanol

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol

Katalognummer: B12962100
Molekulargewicht: 255.03 g/mol
InChI-Schlüssel: PZRUVVHMWSOMIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2,5,6-trifluorobenzaldehyde with a reducing agent such as sodium borohydride to yield the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 3-Bromo-2,5,6-trifluorobenzaldehyde or 3-bromo-2,5,6-trifluorobenzoic acid.

    Reduction: 1-(3-Bromo-2,5,6-trifluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2,5,6-trifluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromo-2,3,4-trifluorophenyl)ethanol: Similar structure but with different positions of bromine and fluorine atoms.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a phenyl ring.

    2,3,6-Trifluorophenol: Lacks the bromine atom and ethanol group.

Uniqueness

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications compared to its similar counterparts .

Eigenschaften

Molekularformel

C8H6BrF3O

Molekulargewicht

255.03 g/mol

IUPAC-Name

1-(3-bromo-2,5,6-trifluorophenyl)ethanol

InChI

InChI=1S/C8H6BrF3O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3

InChI-Schlüssel

PZRUVVHMWSOMIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=CC(=C1F)Br)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.